

Commercial Suppliers and Technical Guide for (4-(Acetamidomethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Acetamidomethyl)phenyl)boronic acid

Cat. No.: B1290100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key technical data, and experimental protocols related to **(4-(Acetamidomethyl)phenyl)boronic acid** (CAS No. 850568-41-1). This information is intended to assist researchers and professionals in sourcing this compound and effectively incorporating it into their synthetic workflows, particularly in the context of drug discovery and development.

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a substituted phenylboronic acid derivative. Boronic acids are a class of compounds that have gained significant prominence in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls, which are common structural motifs in pharmaceuticals. The acetamidomethyl substituent on the phenyl ring can influence the compound's solubility, electronic properties, and potential for further functionalization, making it a valuable building block in medicinal chemistry.

Commercial Suppliers

A variety of chemical suppliers offer **(4-(Acetamidomethyl)phenyl)boronic acid**, typically with purities suitable for research and development purposes. While pricing is subject to change and often dependent on the quantity ordered, the following table summarizes key information from several commercial vendors. It is important to note that many suppliers provide pricing upon request.

Supplier	Product Name	CAS Number	Purity	Available Quantities
--INVALID-LINK--	(4- ACETAMIDOME THYLPHENYL)B ORONIC ACID	850568-41-1	Industrial Grade/95%, /99.00%	Sample, bulk inquiry
--INVALID-LINK--	(4- (Acetamidometh yl)phenyl)boronic acid	850568-41-1	≥95%	1g, 5g, 25g
--INVALID-LINK--	4- (Acetamidometh yl)benzeneboroni c acid, 97%	850568-41-1	97%	1g, 5g
--INVALID-LINK--	{4- [(acetylamino)me thyl]phenyl}boron ic acid	850568-41-1	97%	Inquire for quantities
--INVALID-LINK--	(4- ACETAMIDOME THYLPHENYL)B ORONIC ACID	850568-41-1	Varies by supplier	Varies by supplier
--INVALID-LINK--	(4- acetamidomethyl phenyl)boronic acid	850568-41-1	98.0%	100mg, 1g, 250mg, 5g

Technical Data

The following table summarizes the key physical and chemical properties of **(4-(Acetamidomethyl)phenyl)boronic acid**.

Property	Value	Reference
CAS Number	850568-41-1	[1] [2]
Molecular Formula	C ₉ H ₁₂ BNO ₃	[1] [2]
Molecular Weight	193.01 g/mol	[1] [2]
Melting Point	278-280 °C	[1]
Density	1.19 g/cm ³	[1]
Storage Conditions	Keep Cold, Inert atmosphere, 2-8°C	[1] [2]

Safety Information

Based on available Safety Data Sheets (SDS), **(4-(Acetamidomethyl)phenyl)boronic acid** is associated with the following hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[[3](#)]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[[3](#)]

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[[1](#)]

Experimental Protocols

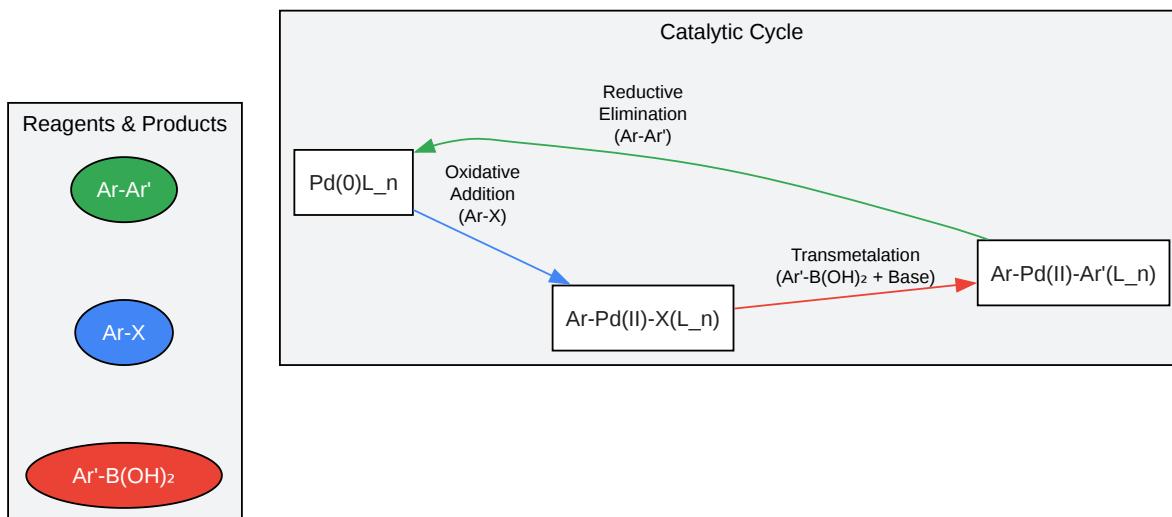
While specific experimental protocols for **(4-(Acetamidomethyl)phenyl)boronic acid** are not readily available in the public domain, a general protocol for a Suzuki-Miyaura cross-coupling reaction can be adapted for its use. The following is a representative procedure for the synthesis of a biphenyl derivative.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

- **(4-(Acetamidomethyl)phenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{OAc})_2$, or a pre-catalyst)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., toluene, dioxane, or a mixture such as toluene/water)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

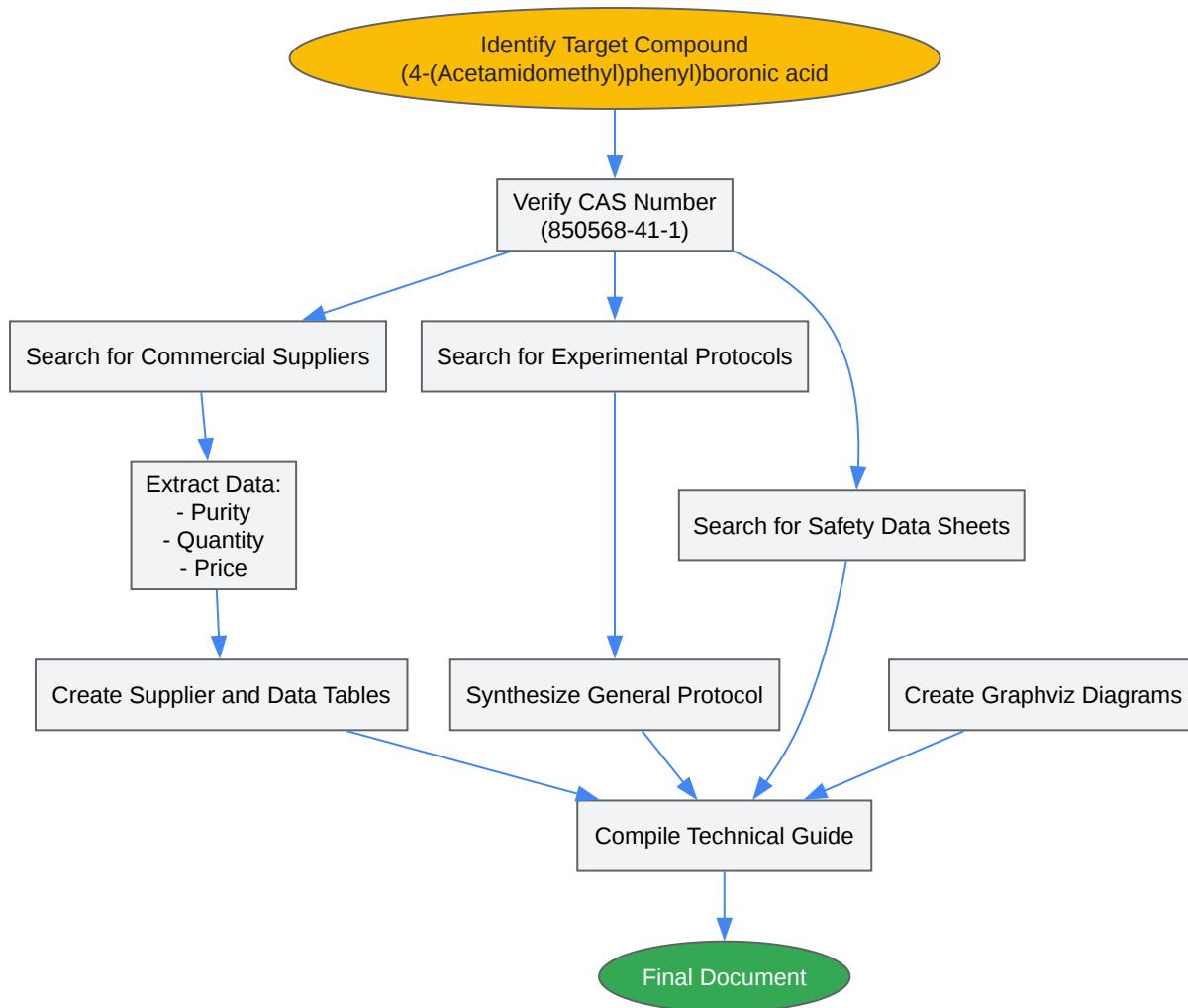

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), **(4-(Acetamidomethyl)phenyl)boronic acid** (1.2 mmol), and the base (2.0 mmol).
- Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (typically 1-5 mol%).
- Reaction: Heat the reaction mixture to the desired temperature (commonly between 80-110 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.



[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Supplier and Data Aggregation Workflow

The process of gathering and presenting the information in this guide can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Workflow for aggregating data for the technical guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-acetamidomethylphenyl)boronic acid | CAS#:850568-41-1 | Chemsoc [chemsoc.com]
- 2. 850568-41-1|(4-(Acetamidomethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for (4-(Acetamidomethyl)phenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290100#commercial-suppliers-of-4-acetamidomethyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

